molecular formula C23H25N5O4 B563655 9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 CAS No. 1185100-63-3

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5

Cat. No. B563655
CAS RN: 1185100-63-3
M. Wt: 440.515
InChI Key: RMRKSAOEJZMVHB-URHBMTNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is a chemical compound with the molecular formula C23H20D5N5O4 and a molecular weight of 440.51 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: [2H]C([2H])(OCC1=CC=CC=C1)C([2H])(OCN1C=NC2=C1N=C(N)NC2=O)C([2H])([2H])OCC1=CC=CC=C1 .


Physical And Chemical Properties Analysis

This compound appears as a powder and is solid in its physical state . It is soluble in DMSO and hot methanol . The compound should be stored at -20° C .

Scientific Research Applications

Tautomerism of Nucleic Acid Bases

  • Tautomerism and Molecular Interactions : A study focused on the tautomerism of purine and pyrimidine bases highlights the effect of environmental interactions on the tautomeric equilibria of these bases, particularly guanine. Such research is crucial for understanding how modifications like “9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5” might impact base pairing and mutagenesis, potentially leading to spontaneous mutations (Person et al., 1989).

DNA Repair Mechanisms

  • Alkyltransferase Repair of O(6)-alkylguanine : Research into alkyltransferase-mediated repair of O(6)-methylguanine provides insights into how cells correct damage to guanine, which could be relevant for understanding the cellular responses to modifications by compounds like “this compound”. These studies discuss the importance of such repair mechanisms in preventing carcinogenesis and their potential role in resistance to chemotherapy (Pegg, 2000).

Biological Implications of Guanine Modifications

  • G-quadruplexes and Modified Constituents : Investigations into G-quadruplexes incorporating modified guanine analogs shed light on the structural and functional implications of guanine modifications. This research could inform the development of therapeutic agents or elucidate the biological roles of modified guanine bases, including potential analogs like “this compound” (Sagi, 2014).

Safety and Hazards

9-[[2-Benzyloxy-1-(benzyloxymethyl)-ethoxy]methyl]guanine-d5 is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-amino-9-[[1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-yl]oxymethyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c24-23-26-21-20(22(29)27-23)25-15-28(21)16-32-19(13-30-11-17-7-3-1-4-8-17)14-31-12-18-9-5-2-6-10-18/h1-10,15,19H,11-14,16H2,(H3,24,26,27,29)/i13D2,14D2,19D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRKSAOEJZMVHB-URHBMTNZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)OCN3C=NC4=C3N=C(NC4=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)OCN2C=NC3=C2N=C(NC3=O)N)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675683
Record name 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185100-63-3
Record name 2-Amino-9-({[1,3-bis(benzyloxy)(~2~H_5_)propan-2-yl]oxy}methyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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